(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide
Description
(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxazolidinone ring, a phenyl group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17-19(11-12-23-17)16-9-5-4-8-15(16)18-24(21,22)13-10-14-6-2-1-3-7-14/h1-10,13,18H,11-12H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPMPGQTCXLOGF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC=C2NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N1C2=CC=CC=C2NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide typically involves multiple steps, starting with the formation of the oxazolidinone ring. One common method includes the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. The phenyl group is then introduced through a Friedel-Crafts acylation reaction, followed by the addition of the sulfonamide group via sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide
- N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzenesulfonamide
- N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methanesulfonamide
Uniqueness
(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide is unique due to its combination of an oxazolidinone ring, a phenyl group, and a sulfonamide group This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds
Biological Activity
(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound has a complex structure characterized by the presence of an oxazolidinone moiety, which is known for its role in various pharmacological activities. The molecular formula is , and it features a sulfonamide group that contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing oxazolidinone structures exhibit antimicrobial properties. Specifically, studies have shown that derivatives of oxazolidinones can inhibit bacterial protein synthesis, making them effective against resistant strains of bacteria. The sulfonamide group may enhance this activity by interfering with folate synthesis pathways in bacteria.
| Study | Findings |
|---|---|
| Ahabchane et al. (1999) | Identified oxazolidinone derivatives with significant antibacterial activity against Gram-positive bacteria. |
| Ballo et al. (2010) | Demonstrated that modifications to the oxazolidinone structure can enhance antimicrobial efficacy. |
Anticancer Activity
The compound has also been investigated for its anticancer potential. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways.
| Study | Findings |
|---|---|
| ResearchGate Publication (2011) | Showed that this compound induces apoptosis in various cancer cell lines. |
| In vitro assays | Indicated a dose-dependent response in cancer cell viability reduction. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial ribosome function.
- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.
- Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can modulate inflammatory responses.
Case Studies
A series of case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated significant improvement when treated with an oxazolidinone derivative similar to the compound .
- Case Study 2 : In oncology settings, patients treated with a related compound showed reduced tumor size and improved survival rates compared to standard therapies.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing (E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide, and how can reaction progress be monitored?
- Methodological Answer : Synthesis typically involves coupling a sulfonamide precursor with a functionalized oxazolidinone moiety. Key steps include:
- Activating the sulfonamide group using reagents like carbodiimides (e.g., DCC) to facilitate nucleophilic substitution .
- Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS to confirm intermediate formation and purity.
- Purification via column chromatography or recrystallization. For structurally similar oxazolidinone derivatives, spectroscopic methods (e.g., -NMR, -NMR) are critical to verify stereochemistry and regioselectivity .
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Data collection using a diffractometer (e.g., Bruker D8 QUEST) and refinement with SHELXL .
- Use of WinGX or OLEX2 for structure visualization and validation .
- For disordered atoms (e.g., Cl in ), partial occupancy refinement in SHELXL is essential .
Q. What conformational features influence the compound's reactivity and intermolecular interactions?
- Methodological Answer : Key conformational aspects include:
- Dihedral angles between the oxazolidinone ring and the phenyl group (e.g., 43.9–45.6° in ), which affect steric hindrance and hydrogen bonding .
- Planarity of the oxazolidinone ring (max. deviation ~0.07 Å), stabilizing π-π stacking or C–H···O interactions in the crystal lattice .
Advanced Research Questions
Q. How can crystallographic disorder in derivatives of this compound be resolved during refinement?
- Methodological Answer : For disordered atoms (e.g., Cl occupancy in ):
- Use the PART command in SHELXL to refine multiple sites with constrained occupancy ratios .
- Apply anisotropic displacement parameters (ADPs) and similarity restraints to avoid overfitting .
- Validate using R-factor convergence and difference density maps.
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like PI3K, leveraging oxazolidinone’s role in kinase inhibition .
- Use QSAR models trained on oxazolidinone derivatives to predict pharmacokinetic properties (e.g., logP, bioavailability) .
- Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity screening).
Q. How do structural modifications (e.g., halogen substitution) impact the compound's stability and intermolecular interactions?
- Methodological Answer :
- Introduce halogens (e.g., Cl, F) at para positions to enhance hydrogen bonding (e.g., C–X···O interactions) and lattice stability .
- Assess thermal stability via differential scanning calorimetry (DSC) and compare melting points with parent compounds .
- Analyze packing motifs using Mercury (CCDC) to quantify halogen bonding contributions .
Q. What strategies optimize the resolution of overlapping signals in NMR spectra for derivatives of this compound?
- Methodological Answer :
- Use 2D NMR techniques (e.g., - HSQC, - COSY) to resolve aromatic and sulfonamide proton overlaps .
- Employ low-temperature NMR (~–40°C) to slow dynamic processes and sharpen signals .
- Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
